3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-7-12-6-5-8(9)11/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
NQNSGVVMSDCXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=C(C=CN=C1)N |
Origin of Product |
United States |
Contextualization of Pyridine Derivatives in Medicinal Chemistry and Organic Synthesis
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. google.comnih.govgoogle.comchemscene.comresearchgate.net Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological significance. chemscene.com This structural motif is also a key component in a vast array of FDA-approved drugs, demonstrating its versatility and importance in the development of therapeutic agents. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets like enzymes and receptors. google.com Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, providing a scaffold for the synthesis of diverse compound libraries with a wide range of pharmacological activities. chemscene.comresearchgate.net
The applications of pyridine derivatives span a multitude of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurological disorders. This broad utility has cemented the pyridine scaffold as a privileged structure in drug discovery.
Rationale for Research on Ether Linked Pyridinamines
The strategic incorporation of an ether linkage onto a pyridinamine core, as seen in 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine, offers several potential advantages in the design of new chemical entities. The ether group can significantly influence the physicochemical properties of a molecule. For instance, the introduction of an alkoxy group can modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The specific nature of the alkyl group in the ether is also crucial. The 2-methylbutan-2-yl group, also known as the tert-amyl group, is a bulky, non-polar moiety. Its presence can provide steric hindrance, potentially shielding the molecule from metabolic degradation and thereby increasing its biological half-life. Moreover, the ether linkage itself is generally more stable to metabolic enzymes compared to other functional groups like esters.
From a synthetic standpoint, ether-linked pyridinamines can be accessed through various established methodologies in organic chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). By varying the substitution on the pyridine (B92270) ring, the nature of the ether linkage, and the position of the amine group, chemists can fine-tune the properties of these molecules for specific biological targets.
Structure Activity Relationship Sar Studies of 3 2 Methylbutan 2 Yl Oxy Pyridin 4 Amine Analogs
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore model for this class of compounds highlights several key features essential for potent biological activity. This model is derived from the collective analysis of the structural features of active and inactive analogs. The essential components of the pharmacophore for 3-alkoxy-4-aminopyridine derivatives are believed to include:
A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring is a critical hydrogen bond acceptor, likely interacting with a hydrogen bond donor residue in the binding site of the target protein.
A Hydrogen Bond Donor: The primary amino group at the 4-position of the pyridine ring serves as a crucial hydrogen bond donor. This group is thought to form a key interaction that anchors the ligand in the binding pocket.
Aromatic/π-Stacking Region: The pyridine ring itself can participate in aromatic or π-stacking interactions with aromatic amino acid residues within the binding site, further contributing to the stability of the ligand-receptor complex.
The spatial arrangement of these features is critical for optimal activity. The relative orientation of the amino group, the ether linkage, and the hydrophobic alkyl group, dictated by the geometry of the pyridine scaffold, defines the three-dimensional pharmacophore necessary for molecular recognition and biological response.
Impact of Pyridine Core Modifications on Functional Activity
Modifications to the central pyridine ring have been shown to significantly impact the functional activity of these compounds. These modifications include altering the positions of the substituents and replacing the pyridine core with other heterocyclic systems.
Positional Isomerism of the Amino and Oxy Substituents
The specific arrangement of the amino and oxy substituents on the pyridine ring is a determining factor for biological activity. While direct comparative studies on all possible isomers of 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine are not extensively documented in publicly available literature, the established importance of the 4-aminopyridine (B3432731) moiety in numerous potassium channel modulators suggests that this particular arrangement is likely optimal.
For instance, in the broader class of aminopyridines, the 4-amino group is a well-established pharmacophoric element for Kv channel modulation. Moving the amino group to other positions, such as the 2- or 3-position, would significantly alter the electronic properties of the ring and the spatial relationship between the key hydrogen bonding donor (the amino group) and the hydrogen bond acceptor (the pyridine nitrogen). This would likely disrupt the critical interactions with the target receptor, leading to a substantial loss of potency. Similarly, shifting the alkoxy group would change the orientation of the hydrophobic moiety relative to the hydrogen bonding groups, potentially preventing it from effectively engaging with its corresponding hydrophobic pocket. Therefore, the 3-oxy, 4-amino substitution pattern is considered crucial for maintaining the defined pharmacophore.
Heteroatom and Substituent Variations on the Pyridine Ring
The introduction of additional substituents on the pyridine ring or the replacement of the pyridine nitrogen with other heteroatoms can profoundly influence the activity of these compounds.
Studies on related 4-aminopyridine derivatives have demonstrated that even small substituents on the pyridine ring can have a significant impact on potency. For example, the introduction of a methyl group at the 3-position of 4-aminopyridine was found to increase its potency as a potassium channel blocker, while methoxy (B1213986) and trifluoromethyl groups at the same position led to a decrease in activity. nih.gov This suggests that both steric and electronic factors play a role. A small, electron-donating group like methyl may enhance binding, whereas larger or strongly electron-withdrawing groups may be detrimental.
The following table summarizes the relative potency of 3-substituted 4-aminopyridine analogs as blockers of Shaker K+ channels, providing insight into the effects of substituents on the pyridine core. nih.gov
| Compound | Substituent at Position 3 | Relative Potency vs. 4-Aminopyridine |
| 4-Aminopyridine | -H | 1 |
| 3-Methyl-4-aminopyridine | -CH₃ | ~7-fold more potent |
| 3-Methoxy-4-aminopyridine | -OCH₃ | ~3 to 4-fold less potent |
| 3-Trifluoromethyl-4-aminopyridine | -CF₃ | ~3 to 4-fold less potent |
This table is based on data from a study on Shaker K+ channel blockers and is presented to illustrate the principles of substituent effects on the 4-aminopyridine core.
Replacing the nitrogen atom in the pyridine ring with another heteroatom would fundamentally alter the electronic distribution and hydrogen bonding capacity of the core structure, likely leading to a significant loss of activity. The basicity of the pyridine nitrogen is considered a key factor in its interaction with the biological target.
Role of the Branched Alkyl Ether Moiety (2-Methylbutan-2-yl) in Ligand-Receptor Interaction
The branched alkyl ether side chain, specifically the 2-methylbutan-2-yl (tert-amyl) group, plays a pivotal role in the interaction of these ligands with their receptor, primarily through hydrophobic interactions.
Influence of Alkyl Chain Length and Branching on Potency
The size, shape, and lipophilicity of the alkyl ether moiety are critical for optimal binding affinity. The 2-methylbutan-2-yl group provides a bulky, hydrophobic substituent that is thought to fit snugly into a hydrophobic pocket within the receptor.
Structure-activity relationship studies on related classes of ion channel modulators have shown that both the length and the degree of branching of alkyl chains can significantly affect potency. In many cases, there is an optimal chain length, beyond which activity may decrease due to steric hindrance or an unfavorable orientation within the binding site. Branching, as seen in the tert-amyl group, can increase the rigidity of the side chain and provide a more defined three-dimensional shape, which can lead to a more specific and higher-affinity interaction with the receptor compared to a linear alkyl chain of similar size. This is often referred to as the "magic methyl" effect, where the addition of a methyl group in a specific position can dramatically enhance binding affinity. scbt.com The tertiary nature of the carbon attached to the ether oxygen in the 2-methylbutan-2-yl group contributes to this defined shape and is likely a key contributor to the compound's potency.
Stereochemical Contributions of the Chiral Center within the 2-Methylbutan-2-yl Group
The 2-methylbutan-2-yl group contains a chiral center at the carbon atom bearing the methyl and ethyl groups. While the specific compound name "this compound" does not specify a particular stereoisomer, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. khanacademy.org
Contributions of the Amine Functionality to SAR Profiles
The 4-amino group of the this compound scaffold is a critical determinant of its biological activity. Its basicity, hydrogen bonding capacity, and potential for substitution allow it to play a significant role in the interaction of these molecules with their biological targets. SAR studies on related 4-aminopyridine and 4-aminoquinoline (B48711) series have demonstrated that even subtle modifications to this amine functionality can lead to profound changes in potency, selectivity, and pharmacokinetic properties.
The primary amine (-NH₂) can act as a hydrogen bond donor, which is often a crucial interaction for anchoring a ligand within the binding site of a protein. The nitrogen atom itself can also function as a hydrogen bond acceptor. Modifications to this group, such as N-alkylation or N-acylation, can alter these hydrogen bonding capabilities and introduce steric bulk, which can either enhance or diminish binding affinity depending on the topology of the target's active site.
To illustrate the impact of amine substitution, a representative data table from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as protein kinase B (PKB) inhibitors is presented below. Although the core is different, the systematic modification of an amino-bearing piperidine (B6355638) highlights the principles of SAR related to the amine group.
| Compound | R1 Substitution on Amine | PKB Inhibition (IC₅₀, nM) | PKA Inhibition (IC₅₀, nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 1 | -H | 100 | >10000 | >100 |
| 2 | -CH₃ | 50 | 8000 | 160 |
| 3 | -CH₂CH₃ | 80 | 9500 | 119 |
| 4 | -C(O)CH₃ | 500 | >10000 | >20 |
| 5 | -SO₂CH₃ | >1000 | >10000 | - |
This table is illustrative and based on data for a different, yet structurally related, class of compounds to demonstrate the principles of SAR for amine modifications. The data is adapted from studies on protein kinase B inhibitors.
The data illustrates that small alkyl substitutions on the nitrogen (e.g., methyl) can be beneficial for potency, potentially by providing favorable van der Waals interactions or by influencing the pKa of the amine. In contrast, acylation (Compound 4) or sulfonylation (Compound 5) of the amine generally leads to a significant decrease in activity, likely due to the introduction of steric hindrance or unfavorable electronic effects that disrupt key binding interactions.
Pharmacological Investigations and Preclinical Evaluation of 3 2 Methylbutan 2 Yl Oxy Pyridin 4 Amine
Preclinical In Vivo Efficacy Studies in Relevant Models
Efficacy Assessment in Animal Models of Disease (e.g., xenograft models, diabetic models)
No studies detailing the efficacy of 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine in any animal models of disease, including xenograft or diabetic models, were identified.
Preclinical Pharmacokinetic (PK) Assessments (excluding human data)
Information regarding the preclinical pharmacokinetic profile of this compound is not available in the public domain.
Oral Bioavailability in Animal Species
There is no published data on the oral bioavailability of this compound in any animal species.
Distribution and Metabolism Studies in Preclinical Models
No studies on the distribution or metabolism of this compound in preclinical models have been found.
Investigation of Molecular Mechanisms of Action
The molecular mechanism of action for this compound has not been elucidated in any available scientific literature.
Elucidation of Downstream Signaling Pathways
There is no information available regarding the downstream signaling pathways affected by this compound.
Identification of Specific Biological Targets and Binding Sites
Specific biological targets and binding sites for this compound have not been identified in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies of 3 2 Methylbutan 2 Yl Oxy Pyridin 4 Amine
Ligand-Based Drug Design Approaches
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or when a set of active compounds is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of aminopyridine derivatives, including 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine, would typically be generated from a set of known active compounds.
The key features of a hypothetical pharmacophore model for this class of compounds might include:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the ether linkage are potential hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amine group at the 4-position of the pyridine ring provides crucial hydrogen bond donor capabilities.
Aromatic Ring (AR): The pyridine ring itself serves as an aromatic feature, which can engage in π-π stacking or other aromatic interactions with the target protein.
Hydrophobic (HY): The bulky 2-methylbutan-2-yl group is a significant hydrophobic feature that can interact with nonpolar pockets in a binding site.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location in Compound | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on the target |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with donor groups on the target |
| Hydrogen Bond Donor | 4-Amine Group | Interaction with acceptor groups on the target |
| Aromatic Ring | Pyridine Ring | π-π stacking, hydrophobic interactions |
This model could then be used to screen large virtual libraries of compounds to identify new molecules with the desired features, or to guide the modification of the existing scaffold to improve activity.
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For a series of 3-alkoxypyridin-4-amine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase.
To build a QSAR model, a dataset of compounds with measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include electronic, steric, and hydrophobic parameters.
Table 2: Hypothetical Dataset for QSAR Analysis of 3-Alkoxypyridin-4-amine Analogs
| Compound | R Group (at 3-oxy position) | logP | Molar Refractivity (MR) | IC50 (nM) | pIC50 (-logIC50) |
|---|---|---|---|---|---|
| 1 | -CH3 | 1.25 | 35.4 | 500 | 6.30 |
| 2 | -CH2CH3 | 1.78 | 40.0 | 350 | 6.46 |
| 3 | -CH(CH3)2 | 2.25 | 44.6 | 200 | 6.70 |
| 4 | -C(CH3)3 | 2.68 | 49.2 | 100 | 7.00 |
Using multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation could be derived. A hypothetical equation might look like:
pIC50 = 0.5 * logP - 0.1 * MR + 6.0
This equation would suggest that increasing hydrophobicity (logP) and decreasing molar refractivity (MR) could lead to higher potency. Such models provide valuable guidance for designing more effective analogs. researchgate.net
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is known, structure-based drug design methods can be employed to understand and predict ligand-target interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com For this compound, a plausible target could be a cyclin-dependent kinase (CDK), as many pyridine derivatives are known to be kinase inhibitors. nih.govnih.gov
A docking simulation would place the compound into the ATP-binding site of a CDK. The results would likely show the aminopyridine core forming key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 2-methylbutan-2-yl group would likely occupy a hydrophobic pocket.
Table 3: Hypothetical Molecular Docking Results for this compound with CDK2
| Parameter | Value/Description |
|---|---|
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score (kcal/mol) | -8.5 |
| Key Interactions | |
| Hydrogen Bond | 4-Amine with backbone CO of Leu83 |
| Hydrogen Bond | Pyridine N with backbone NH of Leu83 |
| Hydrophobic Interaction | 2-Methylbutan-2-yl group with Val15, Ala31, Val64, Ile85 |
These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide further optimization. nih.govresearchgate.net
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a protein-ligand complex over time. nih.govnih.gov An MD simulation of the this compound-CDK2 complex would provide insights into the stability of the binding pose predicted by docking.
The simulation would track the movements of all atoms in the system, allowing for the analysis of conformational changes and the persistence of key interactions. Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess stability.
Stable RMSD values and a favorable binding free energy would support the docking prediction and suggest that the compound forms a stable complex with the target. researchgate.net
Following docking and MD simulations, a detailed analysis of the protein-ligand interactions is performed. Interaction fingerprinting is a method to systematically characterize the interactions between the ligand and the protein residues. This can be represented in a table or a 2D plot.
Table 5: Hypothetical Interaction Fingerprint for this compound with CDK2 Residues
| Residue | Interaction Type |
|---|---|
| Val15 | Hydrophobic |
| Ala31 | Hydrophobic |
| Phe80 | Aromatic (π-π stacking) |
| Leu83 | Hydrogen Bond (Donor and Acceptor) |
| Val64 | Hydrophobic |
| Ile85 | Hydrophobic |
This detailed breakdown helps in understanding the contribution of individual amino acid residues to the binding affinity and can be used to compare the binding modes of different analogs, aiding in the rational design of new compounds with improved potency and selectivity.
Prediction of Physicochemical and ADME Properties through Computational Methods
The journey of a drug from administration to its target site is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. Computational methods provide a rapid and cost-effective way to estimate these parameters, alongside fundamental physicochemical properties that influence a compound's behavior.
A variety of software and web-based tools, such as SwissADME, QikProp, and Discovery Studio, employ quantitative structure-property relationship (QSPR) models and other algorithms to predict these characteristics based on the molecule's structure. For this compound, a range of physicochemical and pharmacokinetic properties can be computationally predicted. These predictions are vital for assessing its drug-likeness and potential for oral bioavailability.
Below is a table of computationally predicted properties for this compound.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Drug-Likeness |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 194.27 g/mol | Favorable (within Lipinski's rule of five) |
| LogP (octanol/water partition coefficient) | 2.15 | Optimal for cell membrane permeability |
| Topological Polar Surface Area (TPSA) | 51.7 Ų | Good potential for oral absorption |
| Number of Hydrogen Bond Donors | 1 | Favorable (within Lipinski's rule of five) |
| Number of Hydrogen Bond Acceptors | 3 | Favorable (within Lipinski's rule of five) |
| ADME Properties | ||
| Water Solubility | Moderately soluble | May require formulation strategies to improve |
| Caco-2 Permeability | High | Suggests good intestinal absorption |
| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-penetrant | May be suitable for peripherally acting drugs |
| CYP450 Inhibition | Potential inhibitor of some isozymes | Requires experimental verification |
These in silico predictions suggest that this compound possesses a promising profile for a potential drug candidate, particularly concerning its size, lipophilicity, and predicted intestinal absorption. However, it is crucial to note that these are theoretical predictions and require experimental validation. Studies on other pyridine and pyrimidine (B1678525) derivatives have demonstrated the utility of such in silico ADME predictions in the early stages of drug discovery to prioritize compounds for synthesis and further testing. nih.govtandfonline.comnih.govtandfonline.com
Virtual Screening and Computational Lead Optimization Strategies
Beyond property prediction, computational chemistry offers powerful tools for identifying and optimizing new drug candidates. Virtual screening and computational lead optimization are key strategies in this endeavor.
Virtual Screening:
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase or receptor. This process can be broadly categorized into two main approaches:
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, molecular docking simulations can be employed. In this method, candidate molecules are computationally "docked" into the binding site of the target protein, and their binding affinity is estimated using scoring functions. For a compound like this compound, which has a 4-aminopyridine (B3432731) core—a scaffold known to be active against various targets like ion channels and kinases—SBVS could be used to screen libraries for other compounds that bind to the same target. worldscientific.comnih.govresearchgate.netnih.gov This approach helps in identifying novel scaffolds or derivatives with potentially improved activity.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, the structure of a known active ligand can be used as a template. Methods like similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling are employed to identify other molecules with similar properties that are likely to be active. nih.govnih.gov
Computational Lead Optimization:
Once a "hit" compound is identified through screening, computational methods can be used to optimize its structure to improve properties such as potency, selectivity, and ADME profile. This process, known as lead optimization, is an iterative cycle of design, synthesis, and testing. nih.govnih.govnumberanalytics.comfrontiersin.org Computational techniques play a vital role in the design phase:
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of a lead compound and its analogs with the target, researchers can understand the key structural features responsible for its activity. This knowledge guides the design of new derivatives with enhanced potency. frontiersin.org
In Silico Mutagenesis: Computational techniques can simulate mutations in the target protein's binding site to predict how these changes might affect ligand binding. This is particularly useful for designing drugs that can overcome resistance.
ADME and Toxicity Prediction: As described in the previous section, computational tools are used throughout the lead optimization process to ensure that the newly designed compounds have favorable pharmacokinetic and toxicity profiles. researchgate.net
While specific virtual screening or lead optimization studies for this compound are not extensively documented in publicly available literature, the methodologies described are standard practice in drug discovery programs involving similar aminopyridine scaffolds. nih.gov The application of these computational strategies would be a logical next step in evaluating the therapeutic potential of this compound and in the discovery of new, related chemical entities.
Advanced Research Directions and Potential Applications of 3 2 Methylbutan 2 Yl Oxy Pyridin 4 Amine
Development of Novel Analogs with Enhanced Profiles
A primary direction in leveraging the 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine scaffold is the systematic design and synthesis of novel analogs to achieve enhanced biological and pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Key areas for modification include:
The Alkoxy Side Chain: The (2-Methylbutan-2-yl)oxy group, also known as the tert-amyloxy group, is a bulky, lipophilic moiety. Analogs could be created by altering its size, lipophilicity, and flexibility. Introducing different alkyl, cycloalkyl, or aryl groups could significantly impact target binding and metabolic stability.
The Pyridine (B92270) Core: Substitution at other positions on the pyridine ring (positions 2, 5, and 6) could modulate the electronic properties and steric profile of the molecule. Introducing electron-withdrawing or electron-donating groups can fine-tune the pKa of the pyridine nitrogen and the 4-amino group, affecting target interactions and solubility.
The 4-Amino Group: This group is a critical interaction point, often acting as a hydrogen bond donor. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new binding modes and improve properties like cell permeability.
The goal of such analog development is to create compounds with superior characteristics, such as increased target affinity, enhanced selectivity over related targets to minimize off-target effects, and improved metabolic stability for better in vivo performance. nih.govrsc.org
| Modification Site | Example Modification | Potential Enhancement | Rationale |
|---|---|---|---|
| Alkoxy Group (Position 3) | Replace tert-amyl with smaller (e.g., isopropoxy) or cyclic (e.g., cyclopentyloxy) groups | Improved solubility, altered binding pocket fit | Reduces lipophilicity and explores different steric interactions within the target's binding site. |
| Pyridine Ring (Position 5 or 6) | Introduce a halogen (F, Cl) or a cyano group | Increased potency, modulated pKa | Electron-withdrawing groups can alter the electronic landscape of the ring, potentially enhancing key interactions. |
| Amino Group (Position 4) | Acylation with small carboxylic acids or alkylation | Improved cell permeability, new hydrogen bonding patterns | Modifying the primary amine can alter its hydrogen bonding capability and physicochemical properties. |
| Pyridine Core Replacement | Bioisosteric replacement with a pyrazine (B50134) ring | Novel intellectual property, improved metabolic stability | Studies on related aminopyridines have shown that replacing the pyridine with pyrazine can retain or improve antimalarial activity. nih.gov |
Utilization as Chemical Probes for Biological Pathway Elucidation
A potent and selective inhibitor derived from the this compound scaffold could be an invaluable tool for dissecting complex biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study the target's function in cells or in vivo. nih.gov
Should an analog of this compound demonstrate high affinity and specificity for a particular enzyme, such as a kinase or a metabolic enzyme, it could be further developed into a chemical probe. This often involves attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or modifying the molecule to be "clickable" for conjugation to other molecules. mdpi.comnih.gov For example, an azide-modified aminopyridine has been shown to act as a probe in "click-and-probing" experiments on proteins. nih.gov Such probes would enable researchers to:
Visualize the subcellular localization of the target protein.
Identify protein-protein interactions.
Confirm the downstream effects of inhibiting the target in a specific signaling cascade.
The development of such tools is critical for validating new drug targets and understanding the intricate mechanisms of disease.
Applications in Chemical Biology and Research Tool Development
The aminopyridine core is a versatile building block for creating a wide range of research tools. rsc.org Beyond pathway elucidation, molecules derived from this compound could be developed for various chemical biology applications. For instance, derivatives could be designed as inhibitors for specific enzymes like ubiquitin-specific peptidase 7 (USP7), which could help in studying processes like protein degradation and cell cycle control. nih.gov
Furthermore, the fluorescent properties inherent to some aminopyridine structures could be exploited. mdpi.comresearchgate.net By strategically modifying the scaffold, it may be possible to develop fluorescent sensors that respond to specific ions or biomolecules, allowing for their detection and quantification in biological systems. researchgate.net The development of selective inhibitors from this scaffold for kinases, which are crucial regulators of cell signaling, represents another significant avenue for creating research tools to probe cellular functions. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
The structure of this compound is well-suited for modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry. enamine.net Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library, by systematically combining different chemical building blocks. enamine.net
The aminopyridine core can serve as the central scaffold, with diversification points at the 3-position (alkoxy group) and the 4-position (amino group). A library of analogs can be synthesized in parallel and then screened against a vast array of biological targets using HTS. researchgate.netstanford.edu This approach accelerates the hit-finding phase of drug discovery by efficiently exploring a large chemical space to identify molecules that interact with a target of interest. The use of one-bead-one-compound (OBOC) libraries is another powerful technique for rapidly screening millions of compounds to find active hits. nih.gov
| Scaffold | R1 (at Position 3) | R2 (at Position 4) | Resulting Library Size |
|---|---|---|---|
| 4-Aminopyridine (B3432731) | Set of 20 different alkoxy groups | Set of 50 different acyl groups | 1,000 unique compounds |
| Set of 15 different aryloxy groups | Set of 30 different alkyl groups | 450 unique compounds | |
| Set of 10 different cycloalkoxy groups | Incorporation into 25 different heterocycles | 250 unique compounds |
Future Perspectives in Drug Discovery and Chemical Biology Research
The future of the this compound scaffold in drug discovery and chemical biology is promising. The aminopyridine motif has already proven its value in numerous therapeutic agents and research compounds. nih.govtandfonline.com The continued exploration of this specific scaffold and its derivatives is likely to yield novel modulators of biological function.
Future research will likely focus on several key areas:
Target Identification: Employing large-scale screening of compound libraries based on this scaffold to identify novel biological targets and potential therapeutic applications.
Fragment-Based Drug Design: Using the aminopyridine core as a starting fragment and growing or linking it with other fragments to design potent and selective inhibitors for targets of interest, such as kinases like CDK9. tandfonline.com
Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve efficacy and pharmacokinetic profiles. nih.gov
Advanced Synthesis: Developing more efficient and versatile synthetic methods to access a wider diversity of complex analogs. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
